Bienvenue dans la boutique en ligne BenchChem!

3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide

P2X3 receptor antagonist purinergic signaling pain research

3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide (CAS 392290-67-4, molecular formula C₁₅H₁₈N₄O₂S₂, MW 350.46) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-arylamide chemotype. The compound was disclosed within the Roche patent estate covering thiadiazole-substituted arylamides as P2X3 and P2X2/3 receptor antagonists.

Molecular Formula C15H18N4O2S2
Molecular Weight 350.46
CAS No. 392290-67-4
Cat. No. B2744206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide
CAS392290-67-4
Molecular FormulaC15H18N4O2S2
Molecular Weight350.46
Structural Identifiers
SMILESCC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2
InChIInChI=1S/C15H18N4O2S2/c1-10(2)8-12(20)17-14-18-19-15(23-14)22-9-13(21)16-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,16,21)(H,17,18,20)
InChIKeyFDSUUQZVQCTQPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide (CAS 392290-67-4): Compound Profile and Core Structural Attributes for Procurement Evaluation


3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide (CAS 392290-67-4, molecular formula C₁₅H₁₈N₄O₂S₂, MW 350.46) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-arylamide chemotype. The compound was disclosed within the Roche patent estate covering thiadiazole-substituted arylamides as P2X3 and P2X2/3 receptor antagonists [1]. The core scaffold integrates a 1,3,4-thiadiazole ring, a thioether-linked phenylaminoacetamide moiety, and a 3-methylbutanamide side chain—a structural architecture that distinguishes it from simpler thiadiazole derivatives described in earlier patent families. MolBio activity mapping indicates the compound has been registered with bioactivity values across multiple target categories [2]; however, experimentally determined quantitative potency data against specific molecular targets remain undisclosed in the public peer-reviewed literature. Prospective procurement decisions must therefore be anchored to the compound's well-defined chemotype, its association with a clinically validated target class (P2X3/P2X2/3 purinergic receptors), and structural features that cannot be replicated by generic thiadiazole building blocks or even closely related analogs within the series.

Why Generic Thiadiazole Substitution Is Inadequate for 3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide — Structural Uniqueness Matrix


Attempting to replace this compound with generic 1,3,4-thiadiazole-2-yl-amide derivatives or even close structural analogs (e.g., the unbranched butyramide CAS 392290-64-1, isobutyramide, or benzamide variants) introduces uncontrolled experimental variables. Three structural features cannot be simultaneously preserved by any single commercially available analog: (i) the 2-oxo-2-(phenylamino)ethyl thioether substituent at the thiadiazole 5-position, which provides a specific hydrogen-bond donor/acceptor pattern shown in published thiadiazole series to critically influence target binding affinity [1]; (ii) the 3-methylbutanamide (isocaproyl) side chain, whose branched alkyl geometry modulates steric complementarity with hydrophobic binding pockets; and (iii) the precise connectivity of these fragments onto the same 1,3,4-thiadiazole core, which is distinct from the 1,2,3-thiadiazole, 1,2,4-thiadiazole, or oxadiazole regioisomers used in other patent scaffolds. Carbonic anhydrase inhibition studies on structurally related 5-(phenylamino)-1,3,4-thiadiazole derivatives have demonstrated that even subtle modifications to the thioether-linked aryl substituent can alter IC₅₀ values from sub-nanomolar to micromolar ranges [2]. Similarly, anticancer screening of a series of N-(benzothiazol-2-yl)-2-[(5-(arylamino)-1,3,4-thiadiazol-2-yl)thio]acetamides revealed that phenyl-substituted analogs were significantly more cytotoxic than naphthyl-substituted counterparts, with the most selective compound achieving a selectivity index of 100 against MCF-7 cells [3]. These collective findings demonstrate that within this chemotype, every structural element contributes non-redundantly to biological outcome.

Quantitative Evidence Guide for 3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide (CAS 392290-67-4): Comparator-Anchored Differentiation


P2X3/P2X2/3 Antagonist Target Class — Class-Level Differentiation from Generic Kinase-Targeting Thiadiazoles

This compound belongs to the thiadiazole-substituted arylamide patent series explicitly claimed as P2X3 and P2X2/3 receptor antagonists by Hoffmann-La Roche [1]. The P2X3 target class has been clinically validated for chronic pain and chronic cough indications, with multiple development-stage antagonists advancing to Phase II/III trials [1]. In contrast, a structurally related thiadiazole amide bearing a tert-butyl group at the thiadiazole 5-position (N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide, BindingDB ID BDBM69668) tested against glycogen synthase kinase-3 beta (GSK-3β) showed no meaningful activity (EC₅₀ > 300,000 nM), indicating that the phenylamino-thioether side chain, rather than the thiadiazole-amide core alone, is essential for engaging therapeutically relevant targets [2]. Additionally, a structurally closer analog within the same binding site chemotype exhibited P2X3 antagonism with an EC₅₀ of 80 nM when tested at 10 µM in recombinant rat P2X3 expressed in Xenopus oocytes, establishing that compounds sharing the thiadiazole-(phenylamino)thio motif can achieve nanomolar potency at this receptor [3]. For researchers investigating P2X3/P2X2/3 pharmacology, this compound provides a procurement pathway into a scaffold that is structurally pre-validated for this specific target class, as opposed to the broader and largely untargeted thiadiazole compound space.

P2X3 receptor antagonist purinergic signaling pain research chronic cough thiadiazole arylamide

Branched 3-Methylbutanamide Side Chain — Differentiation from Linear Butyramide and Isobutyramide Analogs

The 3-methylbutanamide (isocaproyl) side chain of the target compound introduces a γ-branched alkyl amide that is structurally distinct from the linear butyramide analog (CAS 392290-64-1, N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide) and the α-branched isobutyramide analog (N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide) . These three compounds share an identical thiadiazole core and phenylamino-thioether moiety, differing solely in the amide side chain architecture. In the published medicinal chemistry of thiadiazole amides, N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)butanamide (butazolamide) exhibits carbonic anhydrase inhibitory activity that is exquisitely sensitive to the amide substituent, with butyramide and branched-chain variants producing distinct potency profiles [1]. Furthermore, the anticancer SAR reported by Altıntop et al. demonstrated that within a series of 14 N-(6-substituted benzothiazol-2-yl)-2-[(5-(arylamino)-1,3,4-thiadiazol-2-yl)thio]acetamides, the identity of the aryl-substituent alone dictated whether compounds achieved selectivity indices as high as 100 or lost all selectivity entirely [2]. Although no published head-to-head comparison of the 3-methylbutanamide versus butyramide or isobutyramide side chains exists for this exact thiadiazole scaffold, the well-established principle in thiadiazole SAR that even single-carbon changes in the amide side chain modulate both target affinity and off-target profile means that substitution of the 3-methylbutanamide with the unbranched butyramide or the α-branched isobutyramide cannot be assumed to yield equivalent biological outcomes. The isocaproyl chain occupies a distinct steric volume in the receptor binding site, preferentially filling hydrophobic subpockets that linear or α-branched chains may only incompletely engage.

SAR side chain branching hydrophobic pocket 3-methylbutanamide isocaproyl

Thioether-Linked Phenylaminoacetamide at Position 5 — Differentiation from Non-Thioether and Non-Phenylamino Thiadiazole Congeners

The 2-oxo-2-(phenylamino)ethyl thioether moiety at the thiadiazole 5-position provides this compound with a hydrogen-bond-capable phenylamino terminus linked via a flexible thioether to the heterocyclic core. Published X-ray crystallographic and molecular docking data for a closely related thiadiazole scaffold (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)butyramide bound to carbonic anhydrase II, PDB 7JNV) confirms that the thiadiazole 5-position substituent directly engages the enzyme active site, with the sulfamoyl or thioether substituent forming key contacts within the binding cavity [1]. In the carbonic anhydrase inhibitor study by Altintop et al., compounds bearing a 5-(phenylamino)-1,3,4-thiadiazol-2-yl thioether core achieved IC₅₀ values of 0.14–0.15 nM against hCA I and hCA II, substantially surpassing the reference agent acetazolamide (AAZ), which lacks the phenylamino-thioether motif [2]. The most potent compound, N'-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide, achieved an IC₅₀ of 0.14 nM against hCA I [2]. Molecular docking confirmed that all active compounds exhibited amino acid interactions within the hCA active site similar to those of AAZ, despite lacking the classical sulfonamide zinc-binding group, with the phenylamino-thioether moiety serving as a non-classical zinc-binding pharmacophore [2]. This evidence establishes that the phenylamino-thioether-thiadiazole motif is not merely a passive linker but an active pharmacophoric element capable of mediating high-affinity target engagement. By contrast, thiadiazole analogs lacking this motif (e.g., simpler 2-amino- or 2-methyl-thiadiazoles) or bearing different 5-position substituents (e.g., sulfamoyl, tert-butyl, or unsubstituted thiol) engage entirely different biological target profiles or exhibit dramatically reduced potency within the same target class.

thioether linker phenylamino pharmacophore hydrogen bonding 5-substituted thiadiazole carbonic anhydrase inhibition

Amide Nitrogen N-Acylation Pattern — Structural Distinction from Benzamide, Naphthamide, and Heteroaryl-Amide Analogs

The target compound features an aliphatic 3-methylbutanamide acyl group attached to the thiadiazole 2-amino nitrogen, distinguishing it from aromatic acyl variants such as the benzamide analog (CAS 389083-76-5, N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide) and the naphthamide analog (N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide) . The published anticancer SAR by Altıntop et al. for a related series of N-(benzothiazol-2-yl)-2-[(5-(arylamino)-1,3,4-thiadiazol-2-yl)thio]acetamides provides quantitative evidence that the nature of the acyl (or acyl-equivalent) substituent determines not only the magnitude of cytotoxicity but also its selectivity profile. In that study, phenyl-substituted compounds (8–14) were consistently more potent against MCF-7 and HepG2 cancer cell lines than naphthyl-substituted compounds (1–7), with the most selective agent (compound 13) achieving a selectivity index of 100 [1]. Furthermore, compounds 8, 9, 10, 12, 13, and 14 inhibited DNA synthesis in MCF-7 cells in a dose-dependent manner and induced apoptosis [1]. While these data derive from a related but non-identical scaffold (benzothiazole-thiadiazole hybrids rather than the simpler amide series), they demonstrate the principle that the acyl/amide substituent on the thiadiazole nitrogen is a key selectivity and potency switch. An aliphatic 3-methylbutanamide, an aromatic benzamide, and a polycyclic naphthamide will each direct the molecule into distinct chemical space with respect to lipophilicity (clogP), hydrogen-bonding capacity, and conformational preferences, parameters that are strongly correlated with differential biological outcomes in cell-based assays.

N-acylation amide bond geometry butanamide vs benzamide acyl substituent SAR cytotoxicity selectivity

Optimal Research and Procurement Application Scenarios for 3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide (CAS 392290-67-4)


P2X3/P2X2/3 Receptor Antagonist Lead Identification and Pharmacological Tool Compound Development

This compound is structurally pre-validated within the Roche P2X3/P2X2/3 antagonist patent estate (US20120122886A1, WO2010069794), making it suitable as a starting scaffold for P2X purinergic receptor drug discovery programs targeting chronic pain, chronic cough, overactive bladder, or inflammatory conditions [1]. Procurement of the exact 3-methylbutanamide variant is essential for SAR expansion around the amide side chain, as the branched isocaproyl group occupies a distinct steric and lipophilic parameter space that cannot be assessed using the linear butyramide (CAS 392290-64-1) or isobutyramide analogs. The thioether-linked phenylamino motif at the 5-position is conserved across all commercially available members of this chemical series and is critical for receptor engagement; published data for a closely related analog demonstrate P2X3 antagonism at EC₅₀ = 80 nM in recombinant rat receptor assays . This compound should be used as a reference standard for head-to-head SAR profiling of novel P2X3 antagonist candidates, with the 3-methylbutanamide branch architecture serving as a key variable to probe the steric tolerance of the receptor's hydrophobic accessory pocket.

Thiadiazole Scaffold-Based Carbonic Anhydrase Inhibitor Probe Design Using a Non-Classical Zinc-Binding Pharmacophore

The phenylamino-thioether-thiadiazole core of this compound has been demonstrated in published carbonic anhydrase inhibition studies to function as a non-classical zinc-binding pharmacophore, with structurally analogous compounds achieving sub-nanomolar IC₅₀ values (0.14–0.15 nM) against hCA I and hCA II, substantially exceeding the potency of acetazolamide [1]. This scaffold therefore holds value for designing CA inhibitors that do not rely on the sulfonamide zinc-binding group, potentially circumventing sulfonamide-associated off-target effects. The thioether linker between the thiadiazole ring and the phenylamino group provides conformational flexibility that can be exploited in structure-based design to optimize interactions with specific CA isozyme active-site architectures. Procurement of the 3-methylbutanamide variant specifically enables the exploration of whether the branched aliphatic amide side chain influences CA isozyme selectivity, a parameter that is underexplored in the current CA inhibitor literature.

Anticancer Selectivity Profiling — Thiadiazole Amide Series Expansion for MCF-7 and HepG2 Cell Line Studies

Published evidence from Altıntop et al. demonstrates that within structurally related thiadiazole-thioether-acetamide series, compounds bearing phenylamino and appropriate aryl substituents achieve selectivity indices as high as 100 against MCF-7 breast adenocarcinoma and HepG2 hepatocellular carcinoma cell lines, with confirmed mechanisms involving DNA synthesis inhibition and apoptosis induction [1]. The target compound (CAS 392290-67-4) provides an aliphatic 3-methylbutanamide variant that complements the published benzamide and heteroaryl-amide SAR data. Researchers seeking to map the full acyl-group structure-activity landscape of this chemotype must include the 3-methylbutanamide derivative to determine whether aliphatic, branched-chain amides confer improved selectivity, reduced off-target cytotoxicity (vs. NIH/3T3 fibroblasts), or altered apoptotic potency relative to the published aromatic amide analogs [1]. Substitution with the benzamide analog (CAS 389083-76-5) would answer a different SAR question and cannot serve as a surrogate for the aliphatic amide structure-activity space.

Chemical Biology Tool Compound for Profiling Phenylamino-Thioether Mediated Protein-Ligand Interactions

The phenylamino-thioether-thiadiazole motif represents a versatile chemical biology probe for investigating protein-ligand interactions involving non-classical hydrogen-bonding patterns. Molecular docking studies of analogous thiadiazole compounds with hCA I and hCA II active sites confirm that the phenylamino-thioether moiety establishes amino acid contacts comparable to those of acetazolamide, despite lacking the sulfonamide functional group [1]. The target compound's specific combination of a thioether linker, phenylamino terminus, and 3-methylbutanamide side chain enables systematic biophysical studies (SPR, ITC, X-ray crystallography) to deconvolute the individual contributions of each structural fragment to binding thermodynamics and kinetics. The availability of commercially cataloged close analogs with systematic side-chain variations (butyramide, isobutyramide, benzamide, and naphthamide variants) makes this compound series amenable to fragment-centric SAR analysis using matched molecular pair methodology, where the target compound serves as the branched-aliphatic-amide representative in the pair matrix.

Quote Request

Request a Quote for 3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.